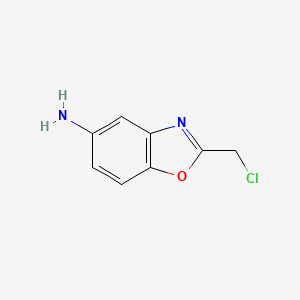

2-Chloromethyl-benzooxazol-5-ylamine

Descripción

Propiedades

IUPAC Name |

2-(chloromethyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNJFRTXVPYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of o-Aminophenol with Ethyl Chloroacetimidate Hydrochloride

One of the most common synthetic routes to 2-(chloromethyl)benzoxazole derivatives, including this compound, starts from 2-aminophenol or substituted analogs. The reaction proceeds via cyclization with ethyl chloroacetimidate hydrochloride under mild conditions, typically in dichloromethane or ethanol solvents.

- A stirred suspension of 2-aminophenol (or substituted 5-amino-2-aminophenol for the 5-ylamine derivative) is prepared in dichloromethane at 0°C.

- Ethyl chloroacetimidate hydrochloride is added portion-wise.

- The reaction mixture is stirred at 0°C for 1–2 hours and then allowed to warm to ambient temperature overnight.

- The mixture is filtered through Celite, concentrated, and purified by column chromatography (hexanes/ethyl acetate or petroleum ether/acetone mixtures).

This method is widely applied due to its mild conditions and good to excellent yields. The use of ethyl chloroacetimidate hydrochloride facilitates the formation of the benzoxazole ring with a chloromethyl group at the 2-position.

Amination of Benzoxazoles Using Electrophilic Cyanating Agents and Smiles Rearrangement

Alternative synthetic strategies for 2-aminobenzoxazole derivatives include:

- Reaction of substituted o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of Lewis acids, leading to 2-aminobenzoxazoles with excellent yields and mild conditions.

- Smiles rearrangement involving benzoxazole-2-thiol activated with chloroacetyl chloride, followed by rearrangement to install the amino group at the 2-position.

While these methods primarily target 2-aminobenzoxazoles, they can be adapted for chloromethyl derivatives by appropriate functional group transformations.

Reductive Amination and Functional Group Transformations

In some cases, the amino group at the 5-position is introduced or modified via reductive amination or reduction of nitro precursors.

- Reduction of 5-nitrobenzoxazole derivatives using iron powder and ammonium chloride in methanol/water at 70°C yields the corresponding 5-aminobenzoxazole derivatives with high efficiency (up to 85% yield).

- Subsequent chloromethylation can be performed to introduce the chloromethyl group at the 2-position.

Reaction Conditions and Yield Summary Table

Detailed Experimental Notes

- The cyclization reaction with ethyl chloroacetimidate hydrochloride is sensitive to temperature, with initial low temperatures (0°C) favoring controlled reaction and minimizing side reactions.

- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate or petroleum ether/acetone mixtures.

- The chloromethyl group is stable under these conditions and allows further functionalization, such as nucleophilic substitution with amines.

- Reduction of nitro precursors to amines is efficiently performed with iron powder and ammonium chloride, providing an economical and environmentally friendly approach.

- Alternative amination methods using ionic liquids or Lewis acid catalysis offer greener and more selective routes but may require specialized reagents.

Research Findings and Practical Implications

- The method involving ethyl chloroacetimidate hydrochloride is well-established and provides high yields with straightforward procedures, making it suitable for scale-up and industrial applications.

- The use of nonhazardous electrophilic cyanating agents and Smiles rearrangement expands the synthetic toolbox for 2-aminobenzoxazoles, potentially allowing access to diverse derivatives with tailored properties.

- Reduction methods for nitro precursors are rapid and efficient, enabling the synthesis of amino-substituted benzoxazoles under mild conditions without expensive catalysts.

- These methodologies collectively provide versatile routes to this compound and its analogs, facilitating their use in pharmaceutical and material science research.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloromethyl-benzooxazol-5-ylamine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine results in the formation of a corresponding amine derivative, while oxidation can yield various oxidized products .

Aplicaciones Científicas De Investigación

Synthesis and Mechanism of Action

Synthesis : The synthesis of 2-Chloromethyl-benzooxazol-5-ylamine typically involves chloromethylation of benzooxazole derivatives. A common method includes the reaction of benzooxazole with formaldehyde and hydrochloric acid, followed by amination to yield the final product. Industrial production optimizes these conditions for higher yield and purity.

Mechanism of Action : In medicinal chemistry, the compound may inhibit enzymes or bind to specific receptors, modulating biological pathways. Its reactivity allows it to participate in nucleophilic substitutions, oxidation-reduction reactions, and condensation reactions.

Medicinal Chemistry

This compound serves as a building block in synthesizing pharmaceutical compounds with potential antimicrobial and anticancer properties. Its derivatives have been explored for their efficacy against various pathogens and cancer cell lines.

Materials Science

The compound is utilized in developing advanced materials, including polymers and organic semiconductors . Its chemical structure contributes to the properties required for these applications, enhancing material performance.

Biological Research

In biological assays, this compound acts as a probe to study enzyme activity and protein interactions. It has shown promise in investigating cellular processes and mechanisms underlying diseases.

Industrial Applications

The compound is also employed in synthesizing dyes , pigments , and other specialty chemicals, benefiting from its reactive chloromethyl group.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

| Study Focus | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Activity | Evaluate efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Assess cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |

| Anti-inflammatory Properties | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Mecanismo De Acción

The mechanism of action of 2-Chloromethyl-benzooxazol-5-ylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The structural and functional similarities of 2-Chloromethyl-benzooxazol-5-ylamine to other heterocyclic compounds are critical for understanding its reactivity, stability, and applications. Below is a comparative analysis based on analogs identified in chemical databases and synthesis literature.

Structural Analogs within the Benzooxazole Class

2-Methyl-5-chloro-6-benzoxazolamine (CAS 63816-18-2)

- Similarity Score : 0.78

- Key Differences : The methyl group at position 2 and chlorine at position 5 (vs. chloromethyl at position 2 and amine at position 5 in the target compound) reduce steric bulk and alter electronic properties. The absence of a reactive chloromethyl group limits its utility in nucleophilic substitution reactions.

6-Chloro-2-methylbenzo[d]oxazole (CAS 916791-64-5)

- Similarity Score : 0.78

- The methyl group at position 2 and chlorine at position 6 suggest divergent reactivity compared to the target compound.

Thiazole-Based Analogs

2-Chlorobenzo[d]thiazol-6-amine (CAS 33342-65-3)

2-Chlorothiazole-5-carbonitrile (CAS 95453-58-0)

- Similarity Score : 0.81

- Key Differences : The nitrile group at position 5 introduces strong electron-withdrawing effects, contrasting with the electron-donating amine in the target compound. This difference significantly impacts reactivity in cyclization or coupling reactions.

Functional Group Variations

Data Table: Key Structural and Functional Comparisons

Actividad Biológica

2-Chloromethyl-benzooxazol-5-ylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a benzooxazole moiety with a chloromethyl group attached. The synthesis typically involves nucleophilic substitution reactions where the chloromethyl group can be replaced by various amines or other nucleophiles.

General Synthesis Pathway

- Starting Materials : Benzooxazole derivatives and chloromethyl amines.

- Reagents : Common reagents include bases such as potassium carbonate and solvents like dimethylformamide (DMF).

- Reaction Conditions : The reaction is usually carried out under reflux conditions for several hours.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL .

Anticancer Activity

Recent studies suggest that this compound has potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been reported to inhibit enzymes involved in critical metabolic pathways, such as DNA polymerases and topoisomerases, which are essential for cancer cell proliferation .

- Receptor Binding : It may also bind to certain receptors, modulating signal transduction pathways that lead to cell cycle arrest and apoptosis .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Anticancer Research : In a study by Lee et al. (2024), the effects of the compound on MCF-7 breast cancer cells were analyzed. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloromethyl-benzooxazol-5-ylamine to minimize byproduct formation?

- Methodological Answer : The synthesis can be optimized by controlling stoichiometry, temperature, and solvent selection. For example, a dropwise addition of chloroacetyl chloride to a mixture of 2-amino-5-aryl-methylthiazole and triethylamine in dioxane at 20–25°C reduces side reactions, as demonstrated in chloroacetamide syntheses . Catalyst-free approaches in aqueous ethanol (e.g., for thiazole derivatives) may also minimize impurities by avoiding metal contamination . Post-reaction dilution with water and recrystallization from ethanol-DMF mixtures further purify the product .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Employ a combination of , , and HRMS for structural confirmation. For instance, can identify aromatic protons and the chloromethyl group (δ ~4.5–5.0 ppm), while resolves carbonyl and benzoxazole ring carbons. HRMS provides exact mass verification (e.g., [M+H]), as shown in analogous benzoxazole carboxamide studies . Cross-referencing with InChI descriptors (e.g., InChI=1S/C9H8N2O2...) ensures structural consistency .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization from ethanol-DMF (1:1 v/v) is effective for removing unreacted starting materials, as demonstrated in chloroacetamide purification . Column chromatography using silica gel and ethyl acetate/hexane gradients can separate polar byproducts. Purity validation via melting point analysis and TLC (R comparison) is recommended .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational or kinetic studies?

- Methodological Answer : Density Functional Theory (DFT) calculations can model intermediates and transition states, as seen in Brønsted acidic ionic liquid-catalyzed reactions . Kinetic studies (e.g., variable-temperature NMR) may track chloromethyl group reactivity, while isotopic labeling (e.g., ) can confirm nucleophilic substitution pathways .

Q. What strategies resolve contradictions in reported biological activities of benzoxazole derivatives?

- Methodological Answer : Meta-analyses of assay conditions (e.g., cell lines, concentrations) can identify variability sources. For example, discrepancies in anticancer activity may arise from differences in compound solubility or metabolic interference. Standardized protocols, such as the FDA’s bioanalytical method validation guidelines, improve reproducibility . Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is critical .

Q. How can computational studies predict the electronic properties of this compound for material science applications?

- Methodological Answer : Molecular docking or DFT-based simulations (e.g., Gaussian 09) can calculate HOMO-LUMO gaps and electrostatic potentials. Input structures should use InChIKey-derived coordinates (e.g., SKAUCTDYXPLNSK-UHFFFAOYSA-N for benzoxazole analogs) . Solvent effects can be modeled via COSMO-RS, as applied in ionic liquid studies .

Q. What experimental designs mitigate challenges in synthesizing this compound analogs with modified substituents?

- Methodological Answer : Utilize parallel synthesis with varying aryl groups (e.g., 4-nitrophenyl, 4-fluorophenyl) to assess steric/electronic effects, as shown in thiazole derivative syntheses . Protecting groups (e.g., Boc for amines) prevent undesired side reactions. Reaction progress can be monitored via in situ IR spectroscopy for real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.